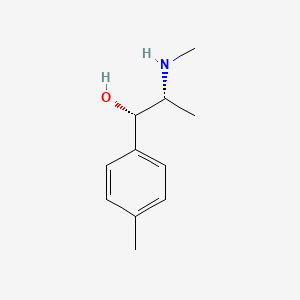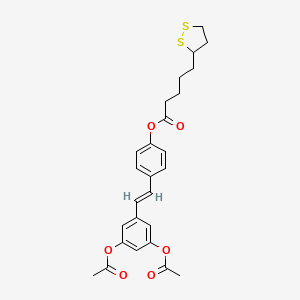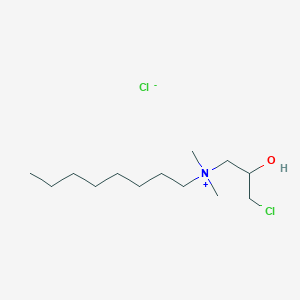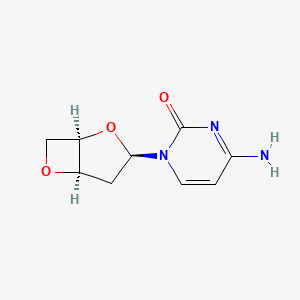
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring, an amino group, and a pentofuranosyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and downstream processing to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-5-methyl
- This compound5,6-dihydrothymine
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural features and functional groups
Eigenschaften
CAS-Nummer |
7481-87-0 |
|---|---|
Molekularformel |
C9H11N3O3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-amino-1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11N3O3/c10-7-1-2-12(9(13)11-7)8-3-5-6(15-8)4-14-5/h1-2,5-6,8H,3-4H2,(H2,10,11,13)/t5-,6-,8-/m1/s1 |
InChI-Schlüssel |
MOOPEYFCYHHCPD-ATRFCDNQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](CO2)O[C@H]1N3C=CC(=NC3=O)N |
Kanonische SMILES |
C1C2C(CO2)OC1N3C=CC(=NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



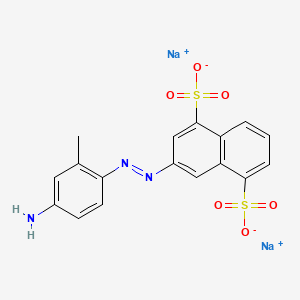
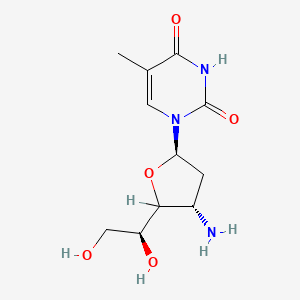
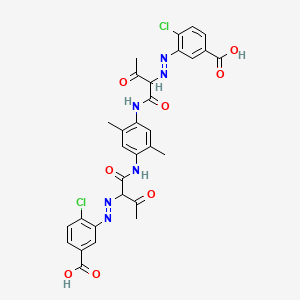
![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)


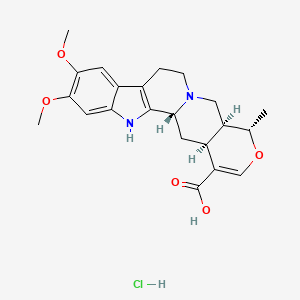
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
